1-Bromo-4-((2-methoxyethoxy)methyl)benzene

Description

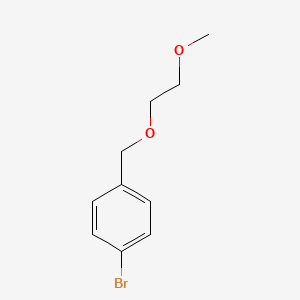

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(2-methoxyethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-12-6-7-13-8-9-2-4-10(11)5-3-9/h2-5H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGSRXJSBIBWDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166959-29-1 | |

| Record name | 1-bromo-4-[(2-methoxyethoxy)methyl]benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Context and Significance As a Synthetic Intermediate

1-Bromo-4-((2-methoxyethoxy)methyl)benzene is a disubstituted benzene (B151609) derivative with the chemical formula C10H13BrO2. nih.gov Its structure is characterized by a bromine atom and a (2-methoxyethoxy)methyl group attached to the benzene ring at the 1 and 4 positions, respectively. The bromine atom, a versatile functional group, imparts a key reactivity to the molecule, making it amenable to a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.

The (2-methoxyethoxy)methyl (MEM) ether group, on the other hand, is a well-known protecting group for alcohols. However, in this context, the entire (2-methoxyethoxy)methyl substituent acts as a side chain with specific steric and electronic properties. This particular ether linkage offers a degree of flexibility and polarity that can influence the solubility and reactivity of the molecule and its downstream derivatives. The combination of the reactive bromo-handle and the tailored ether side chain makes this compound a valuable intermediate for the synthesis of complex target molecules, particularly in the development of novel compounds with potential applications in medicinal chemistry and materials science.

The strategic placement of the bromo and (2-methoxyethoxy)methyl groups in a para-arrangement on the benzene ring is also significant. This substitution pattern provides a linear and rigid scaffold, which is a common motif in the design of bioactive molecules and functional organic materials.

Overview of Research Domains and Scholarly Trajectories

While dedicated scholarly articles focusing exclusively on 1-Bromo-4-((2-methoxyethoxy)methyl)benzene are not abundant, its importance is underscored by its appearance in the patent literature. This suggests that its primary utility lies in industrial and pharmaceutical research and development, where it serves as a crucial building block for proprietary compounds.

The research trajectory of this compound is therefore closely tied to the development of the larger molecules it helps to create. For instance, its structural motifs are found in compounds investigated for their therapeutic potential. The synthesis of these more complex molecules often involves the initial preparation of this compound, which is then elaborated through a series of chemical transformations.

In-depth Analysis of this compound's Reactivity and Transformation Pathways

The compound this compound is a substituted aromatic halide with potential applications in organic synthesis, particularly as a building block for more complex molecules. Its reactivity is primarily centered around the aryl bromide moiety, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the alkoxyether side chain, which can be chemically modified. This article explores the documented chemical transformations of this specific compound based on available scientific literature.

Following extensive searches of chemical databases and literature, it has been determined that detailed, peer-reviewed studies focusing specifically on the reaction protocols for this compound (CAS No. 178945-35-4) are not widely available in the public domain. Therefore, this article will describe the expected reactivity within the specified reaction classes based on well-established chemical principles for analogous aryl bromides.

Applications of 1 Bromo 4 2 Methoxyethoxy Methyl Benzene in Advanced Organic Synthesis

Construction of Complex Molecular Architectures

The primary utility of 1-Bromo-4-((2-methoxyethoxy)methyl)benzene in the construction of complex molecules lies in the reactivity of its carbon-bromine bond. This bond serves as a synthetic handle for forming new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. Organometallic cross-coupling reactions are a principal application, where the bromine atom is readily displaced.

Key reactions involving this compound include:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters, catalyzed by a palladium complex, to form biaryl or aryl-alkene structures.

Heck Coupling: Palladium-catalyzed reaction with alkenes to form substituted alkenes.

Sonogashira Coupling: Palladium and copper-catalyzed reaction with terminal alkynes to create aryl-alkynes.

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form arylamines.

Cyanation: Reaction with cyanide sources to introduce a nitrile group, a precursor to carboxylic acids, amines, and amides.

The methoxyethoxymethyl (MEM) ether group is generally stable under the conditions of these coupling reactions, acting as a protecting group for the benzylic alcohol. This stability allows for the selective modification of the aromatic ring without affecting the ether linkage. Subsequently, the MEM group can be cleaved under specific acidic conditions to reveal the hydroxymethyl group (-CH₂OH), providing another site for further functionalization. This dual functionality makes it a strategic component in multi-step total synthesis of natural products and other intricate molecular targets.

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from this compound are prevalent in a range of biologically active molecules, positioning it as a key precursor for intermediates in the pharmaceutical and agrochemical sectors. ontosight.aigoogle.com

The phenylmethyl ether moiety is a common feature in numerous pharmacologically active compounds. By utilizing the synthetic handles of this precursor, medicinal chemists can construct diverse molecular libraries to screen for biological activity. The bromo-group allows for the introduction of various substituents onto the aromatic ring, which can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets.

For instance, related bromoalkylbenzene derivatives are recognized as important intermediates for medicinal compounds. google.com The ability to perform cross-coupling reactions enables the attachment of complex heterocyclic systems, which are hallmarks of many modern drugs. Following the construction of the core scaffold, the deprotection of the MEM ether reveals a primary alcohol that can be used for further derivatization, such as esterification or etherification, to fine-tune the molecule's pharmacokinetic properties.

While direct synthesis of polyarylpyridine fluorophores from this compound is not extensively documented, the synthesis of such fluorophores often relies on bromo-aryl precursors in cross-coupling reactions, particularly Suzuki-Miyaura coupling. In these syntheses, brominated aromatic compounds are coupled with pyridine-boronic acids or esters to construct the polyarylpyridine core.

The general synthetic strategy involves a palladium-catalyzed reaction as illustrated below:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Bromo-aryl derivative | Pyridine-boronic acid/ester | Palladium complex (e.g., Pd(PPh₃)₄) | Aryl-pyridine |

| Di-bromo-pyridine | Aryl-boronic acid/ester | Palladium complex | Di-aryl-pyridine |

The role of the bromo-aryl precursor is to introduce specific aryl groups onto the pyridine (B92270) scaffold. These appended aryl groups can be functionalized to tune the photophysical properties of the resulting fluorophore, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. The methoxyethoxymethyl group on a related precursor could be maintained throughout the synthesis to later introduce polarity or a site for bioconjugation.

Contribution to Material Science Research

The versatility of this compound and related bromo-aryl ethers extends beyond life sciences into the realm of material science, where they serve as monomers or key intermediates for functional materials.

Aromatic ethers are known building blocks for high-performance polymers. Bromo-functionalized aromatic compounds, in particular, can be utilized in polycondensation reactions. For example, related bromo-fluorinated poly(arylene ether ketone)s have been synthesized for applications in photonic devices. optica.org The bromine atoms in these polymers offer a site for cross-linking or further post-polymerization modification, allowing for the fine-tuning of material properties such as thermal stability, solubility, and refractive index. optica.org The incorporation of a flexible ether side chain, such as the methoxyethoxy group, could potentially enhance the processability and solubility of the resulting polymers.

In the field of optoelectronics, particularly for Organic Light-Emitting Diodes (OLEDs), aryl-substituted compounds are crucial for creating materials with specific charge-transporting and light-emitting properties. researchgate.netrsc.org Dihalogenated aromatic compounds, including dibromo-carbazoles, serve as key starting materials for synthesizing emitters and host materials used in OLEDs. nih.gov

These intermediates undergo C-C or C-N coupling reactions, such as the Suzuki-Miyaura reaction, to build the complex conjugated systems required for efficient electroluminescence. nih.gov While direct use of this compound might be uncommon, its fundamental structure as a functionalizable bromo-aryl compound aligns with the synthetic strategies used to create materials for various layers within an OLED device, such as the emissive layer or charge-transporting layers. researchgate.netnih.gov The ether side-chain could be envisioned to influence the morphological stability and solubility of the final material, which are critical parameters for device fabrication and performance. acs.org

Computational and Theoretical Investigations of 1 Bromo 4 2 Methoxyethoxy Methyl Benzene

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting the behavior of molecules. These methods, ranging from high-accuracy ab initio techniques to more computationally efficient semi-empirical approaches, provide invaluable insights into molecular characteristics.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance of accuracy and computational cost. mdpi.com It is particularly effective in describing the electronic structure of molecules like 1-Bromo-4-((2-methoxyethoxy)methyl)benzene. DFT calculations can determine optimized molecular geometries, vibrational frequencies, and a host of electronic properties.

For substituted benzenes, DFT is used to investigate how different functional groups influence the electron distribution within the aromatic ring. researchgate.net The methoxyethoxy and bromo substituents on the benzene (B151609) ring of the target molecule, for instance, would have opposing electronic effects. The methoxyethoxy group is electron-donating, increasing the electron density on the ring, particularly at the ortho and para positions. Conversely, the bromine atom is deactivating due to its inductive electron-withdrawing effect, yet it directs incoming electrophiles to the ortho and para positions due to lone pair delocalization.

DFT-based reactivity descriptors, such as chemical potential, hardness, softness, and the electrophilicity index, can quantify the reactivity of the molecule. mdpi.comasrjetsjournal.org These descriptors are derived from the energies of the frontier molecular orbitals (HOMO and LUMO). asrjetsjournal.org For example, a study on substituted phenol (B47542) derivatives demonstrated the utility of these descriptors in predicting the relative reactivity of different compounds. researchgate.net

Illustrative DFT-Calculated Reactivity Descriptors for an Analogous Compound (4-Bromoanisole)

| Descriptor | Symbol | Formula | Illustrative Value (a.u.) |

| Ionization Potential | IP | -EHOMO | 0.30 |

| Electron Affinity | EA | -ELUMO | 0.03 |

| Chemical Hardness | η | (IP - EA) / 2 | 0.135 |

| Electronegativity | χ | (IP + EA) / 2 | 0.165 |

| Electrophilicity Index | ω | χ² / (2η) | 0.101 |

Note: These are representative values for a similar compound and are intended for illustrative purposes.

Semi-Empirical Molecular Orbital Calculations for Reaction Mechanisms

Semi-empirical molecular orbital methods, such as AM1 and PM3, offer a faster yet more approximate approach to studying molecular systems. wikipedia.orgnih.gov These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals. wikipedia.org While not as accurate as DFT for electronic structure calculations, their computational efficiency makes them well-suited for exploring the potential energy surfaces of chemical reactions and elucidating reaction mechanisms, especially for larger molecules. nih.govtau.ac.il

For this compound, semi-empirical methods could be employed to model the transition states and intermediates of reactions such as nucleophilic aromatic substitution or the formation of organometallic reagents. These calculations can provide qualitative insights into reaction barriers and the relative stability of different reaction pathways.

Analysis of Molecular Orbitals and Electronic Transitions (e.g., HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's chemical reactivity and electronic properties. tsijournals.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. tsijournals.com

In substituted benzenes, the nature of the substituents significantly influences the energy and localization of the HOMO and LUMO. For this compound, the electron-donating methoxyethoxy group would raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing bromine atom would lower the energy of both the HOMO and LUMO.

Electronic transitions, such as those observed in UV-Vis spectroscopy, can be modeled using Time-Dependent Density Functional Theory (TD-DFT). rsc.orgchemrxiv.orgekb.eg TD-DFT calculations can predict the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption of light by the molecule. cnr.it The analysis of these transitions often involves identifying the specific molecular orbitals involved, for example, a transition from a π orbital to a π* orbital (π → π*). researchgate.net

Illustrative Frontier Orbital Properties for a Substituted Benzene

| Property | Value |

| HOMO Energy | -8.16 eV |

| LUMO Energy | -0.82 eV |

| HOMO-LUMO Gap | 7.34 eV |

Note: These are representative values for a similar compound and are intended for illustrative purposes.

Prediction of Spectroscopic Properties and Conformational Analysis

Computational methods are powerful tools for predicting various spectroscopic properties, including infrared (IR) and nuclear magnetic resonance (NMR) spectra. Calculations of vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov A study on 3-bromoanisole (B1666278) demonstrated good agreement between experimental and DFT-calculated vibrational frequencies. nih.gov Machine learning models are also emerging as a rapid method for predicting IR spectra from molecular structures. arxiv.orgarxiv.org

Computational Modeling of Reaction Pathways and Selectivity

Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, including predicting their pathways and selectivity. For this compound, the bromine atom is a key functional group for various transformations, such as Suzuki-Miyaura cross-coupling and Grignard reagent formation.

DFT calculations can be used to model the entire catalytic cycle of a Suzuki-Miyaura reaction, identifying the structures and energies of intermediates and transition states. acs.orgmdpi.com This allows for a detailed understanding of the roles of the catalyst, base, and reactants in the reaction mechanism. acs.org For instance, computational studies on the Suzuki-Miyaura coupling of bromobenzene (B47551) have provided insights into the transmetalation step. acs.org

Similarly, the formation of Grignard reagents from aryl bromides can be investigated computationally. nih.govwhiterose.ac.ukresearchgate.net DFT studies can elucidate the mechanism of magnesium insertion into the carbon-bromine bond and the role of the solvent in stabilizing the Grignard reagent. nih.gov These models can help predict the feasibility and potential side reactions for the formation of the Grignard reagent of this compound.

Analytical Methodologies for the Characterization of 1 Bromo 4 2 Methoxyethoxy Methyl Benzene

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 1-Bromo-4-((2-methoxyethoxy)methyl)benzene, providing detailed information about its atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds. For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments would provide a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the benzene (B151609) ring would typically appear as a set of doublets due to their coupling with adjacent protons. The benzylic protons (Ar-CH₂-O) would resonate as a singlet. The protons of the methoxyethoxy group would present as a series of triplets and a singlet for the terminal methoxy (B1213986) group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the number of unique carbon environments. For this compound, distinct signals are expected for the carbon attached to the bromine, the other aromatic carbons, the benzylic carbon, the carbons of the ethoxy moiety, and the terminal methoxy carbon.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the connectivity. A COSY spectrum would show correlations between adjacent protons, for instance, between the protons of the ethoxy group. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound The following table is interactive. Click on the headers to sort the data.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH (ortho to Br) | ~7.50 (d) | ~131.5 |

| Aromatic CH (ortho to CH₂) | ~7.25 (d) | ~129.0 |

| Ar-C-Br | - | ~121.0 |

| Ar-C-CH₂ | - | ~137.0 |

| Ar-CH₂-O | ~4.50 (s) | ~72.0 |

| O-CH₂-CH₂-O | ~3.70 (t) | ~70.0 |

| O-CH₂-CH₂-O | ~3.60 (t) | ~68.0 |

| O-CH₃ | ~3.40 (s) | ~59.0 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. The presence of the aromatic ring would be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The ether linkages (C-O-C) would show strong stretching bands in the 1250-1050 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 600 and 500 cm⁻¹.

Table 2: Expected Infrared Absorption Bands for this compound The following table is interactive. Click on the headers to sort the data.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

|---|---|---|

| Aromatic C-H | 3100-3000 | Stretch |

| Aliphatic C-H | 2950-2850 | Stretch |

| Aromatic C=C | 1600-1450 | Stretch |

| C-O (Ether) | 1250-1050 | Stretch |

| C-Br | 600-500 | Stretch |

High-Resolution Mass Spectrometry (HRMS, MALDI-TOF MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₃BrO₂), the molecular ion peak would appear as a characteristic doublet due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

Fragmentation analysis provides further structural information. Common fragmentation pathways would likely involve the cleavage of the ether bonds and the loss of the methoxyethoxy group. Key fragments would include the bromobenzyl cation and fragments arising from the methoxyethoxy side chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorption bands in the UV region. The benzene ring will give rise to π → π* transitions. The presence of the bromine and ether substituents on the benzene ring may cause a slight shift in the absorption maxima (λ_max) compared to unsubstituted benzene.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the purification of this compound and for assessing its purity.

Column Chromatography and Flash Chromatography

Column chromatography and its more rapid variant, flash chromatography, are standard methods for the preparative purification of organic compounds. For this compound, a silica (B1680970) gel stationary phase would typically be used. The mobile phase, or eluent, would likely be a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate (B1210297) or dichloromethane. The optimal solvent system would be determined by thin-layer chromatography (TLC) to achieve good separation of the desired product from any starting materials or byproducts. By gradually increasing the polarity of the eluent, the compound can be effectively isolated. The purity of the collected fractions would then be assessed using TLC or one of the spectroscopic methods mentioned above.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purification of this compound. Given its aromatic and ether functionalities, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. sielc.comsielc.com This method relies on a nonpolar stationary phase and a polar mobile phase.

The separation mechanism involves the partitioning of the analyte between the stationary and mobile phases. For this compound, a C18 (octadecylsilyl) bonded silica column is typically employed as the stationary phase due to its hydrophobicity, which promotes retention of the relatively nonpolar analyte.

The mobile phase generally consists of a mixture of acetonitrile (B52724) and water. sielc.com The ratio of these solvents is optimized to achieve adequate retention and resolution from impurities or related compounds. A higher proportion of acetonitrile reduces the retention time, while a higher proportion of water increases it. To ensure sharp and symmetrical peaks, a small amount of an acid, such as phosphoric acid or formic acid, is often added to the mobile phase to suppress the ionization of any residual silanol (B1196071) groups on the stationary phase. sielc.comsielc.com UV detection is the most common method for this class of compounds, leveraging the chromophore of the benzene ring. The detection wavelength is typically set around 220-254 nm to maximize sensitivity. nih.govresearchgate.net

For the analysis of potential enantiomers, if a chiral center is introduced into the molecule or its derivatives, chiral HPLC would be necessary. This can be achieved either directly, using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on a standard achiral column. chromatographyonline.comnih.gov

Below is a table summarizing typical HPLC conditions for the analysis of related brominated aromatic compounds, which would be applicable to this compound.

Table 1: Illustrative HPLC Parameters for Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides a nonpolar stationary phase for effective separation of nonpolar to moderately polar compounds. |

| Mobile Phase | Acetonitrile/Water Gradient | Allows for the elution of a range of compounds with varying polarities. |

| Modifier | 0.1% Phosphoric Acid or Formic Acid | Improves peak shape and reduces tailing by suppressing silanol activity. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical scale separations providing good efficiency. |

| Detection | UV at 220 nm | The benzene ring provides strong UV absorbance at this wavelength for high sensitivity detection. |

| Temperature | Ambient (e.g., 25 °C) | Ensures reproducible retention times. |

X-ray Crystallography for Solid-State Structural Determination (for related compounds)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound itself may not be publicly available, analysis of closely related compounds, such as substituted bromobenzyl ethers, provides significant insight into the expected molecular geometry, conformation, and intermolecular interactions. nih.gov

The presence of the heavy bromine atom is particularly advantageous for X-ray crystallography, as it scatters X-rays strongly, which can simplify the process of solving the phase problem during structure determination. Often, derivatives of organic molecules are intentionally prepared with a bromobenzyl ether group to facilitate the growth of high-quality single crystals suitable for X-ray diffraction analysis. researchgate.net

For a related compound, Bis(2-bromobenzyl) ether, single-crystal X-ray diffraction analysis revealed detailed structural parameters. nih.gov Such an analysis for a derivative of this compound would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. This information is invaluable for understanding the molecule's conformational preferences and how it packs in the solid state, which is governed by non-covalent interactions like van der Waals forces and potential weak hydrogen bonds involving the ether oxygen atoms.

The crystallographic data obtained for a representative related compound are summarized in the table below.

Table 2: Crystallographic Data for a Related Compound (Bis(2-bromobenzyl) ether)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂Br₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.6022 (6) |

| b (Å) | 10.1590 (5) |

| c (Å) | 12.2368 (6) |

| β (°) | 112.853 (2) |

| Volume (ų) | 1329.10 (12) |

| Z | 4 |

| Radiation | Cu Kα |

Application of Advanced Material Characterization Techniques (e.g., Powder X-ray Diffraction, PXRD) for derivatives in materials science

Derivatives of this compound can serve as building blocks in the synthesis of advanced materials, such as organic semiconductors or metal-organic frameworks (MOFs). bu.eduresearchgate.net The bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig reactions), allowing for the construction of larger, conjugated systems with tailored electronic and photophysical properties. The methoxyethoxy side chain can enhance solubility and influence the solid-state packing of these materials, which is critical for their performance.

Powder X-ray Diffraction (PXRD) is a fundamental technique used to characterize these resulting materials in their polycrystalline or powder form. Unlike single-crystal X-ray diffraction, which requires a pristine single crystal, PXRD can be performed on bulk material, making it ideal for routine characterization.

The primary applications of PXRD in this context include:

Phase Identification: The PXRD pattern serves as a "fingerprint" for a crystalline phase. By comparing the experimental pattern to a database or a simulated pattern from single-crystal data, one can confirm the identity and purity of the synthesized material. researchgate.net

Crystallinity Assessment: The sharpness of the diffraction peaks is indicative of the degree of crystalline order. Broad peaks suggest amorphous or nanocrystalline material, while sharp peaks indicate a well-ordered, crystalline structure.

Lattice Parameter Refinement: PXRD data can be used to precisely determine the unit cell dimensions of the material. This is crucial for detecting subtle structural changes due to factors like temperature, pressure, or guest molecule inclusion in MOFs.

Thin Film Analysis: In the field of organic electronics, techniques related to PXRD, such as Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS), are used to determine the crystal structure and molecular orientation within thin films, which are key factors influencing charge transport in organic field-effect transistors (OFETs) and other devices. rsc.org

The analysis involves irradiating the powder sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). The resulting diffractogram, a plot of intensity versus 2θ, contains peaks at specific angles that are characteristic of the material's crystal lattice, as described by Bragg's Law.

Q & A

Basic Research Questions

Q. What are the typical synthetic pathways for preparing 1-Bromo-4-((2-methoxyethoxy)methyl)benzene in laboratory settings?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed cross-coupling reactions, such as Kumada or Suzuki couplings. For example, analogous brominated benzene derivatives (e.g., 1-Bromo-4-(1-propynyl)benzene) are synthesized using aryl bromides and Grignard reagents in the presence of Pd catalysts . Bromination of pre-functionalized intermediates using reagents like CBr₄ and triphenylphosphine is another viable route, as demonstrated in the synthesis of alkenyl-substituted bromobenzenes . Optimization of solvent polarity (THF, DMF) and reaction temperature is critical, as shown in sulfinyl benzene syntheses .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard for structural elucidation. For instance, ¹⁹F NMR and HRMS were used to confirm the molecular formula and regiochemistry of structurally similar difluorinated bromobenzenes . X-ray crystallography, applied to compounds like 1-Bromo-2-(4-methoxyphenoxy)ethane, provides definitive stereochemical data .

Q. How does the (2-methoxyethoxy)methyl substituent influence the compound’s solubility and reactivity?

- Methodological Answer : The ether chain enhances solubility in polar aprotic solvents (e.g., DMSO, THF) compared to simpler methoxy derivatives, enabling homogeneous reaction conditions. This was observed in the synthesis of 1-(tert-Butoxy)-4-(2-methoxyethyl)benzene, where increased solubility allowed higher reaction concentrations . Solvent effects on reactivity can be quantified using Kamlet-Taft parameters or comparative kinetic studies.

Advanced Research Questions

Q. How can researchers optimize reaction yields in palladium-catalyzed cross-couplings involving this compound?

- Methodological Answer : Yield optimization depends on ligand systems (e.g., bulky phosphines like SPhos), Pd sources (e.g., Pd(OAc)₂), and base selection (e.g., NaH). For example, anhydrous THF and argon atmospheres improved yields in sulfinyl benzene synthesis by minimizing moisture-sensitive side reactions . Pre-forming organometallic reagents (e.g., Grignard) before introducing the aryl bromide reduces competing pathways, as shown in Kumada couplings .

Q. What strategies resolve contradictions in regioselectivity during electrophilic aromatic substitution (EAS) reactions?

- Methodological Answer : Competing electronic (bromine as meta-director) and steric effects (ether chain hindrance) require mechanistic validation. Isotopic labeling (deuterium) and competitive EAS experiments can identify dominant pathways. Computational modeling (DFT) and steric maps, as applied to bromo-alkenyl benzenes, help predict regioselectivity .

Q. How does the compound’s reactivity compare in nucleophilic aromatic substitution (SNAr) versus transition-metal-catalyzed couplings?

- Methodological Answer : The electron-donating (2-methoxyethoxy)methyl group reduces electrophilicity at the aromatic ring, making SNAr less favorable. Transition-metal-catalyzed couplings (e.g., Suzuki) are preferred, leveraging the bromide’s leaving-group ability. This is analogous to 1-Bromo-4-(difluoro((trifluoromethyl)sulfonyl)methyl)benzene, where Pd-mediated couplings outperformed SNAr .

Key Considerations for Experimental Design

- Catalyst Systems : Use PdCl₂(dppf) for coupling sterically hindered substrates .

- Solvent Selection : THF or DMF for polar intermediates; hexane/Et₂O for purification .

- Contradiction Management : Cross-validate NMR data with HRMS to resolve structural ambiguities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.